molecular formula C6H2F8S B1501705 2,4,6-Trifluorophenylsulfur pentafluoride CAS No. 1062610-12-1

2,4,6-Trifluorophenylsulfur pentafluoride

Cat. No.: B1501705
CAS No.: 1062610-12-1
M. Wt: 258.13 g/mol
InChI Key: PXWQUZXUFKFHSS-UHFFFAOYSA-N
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Description

2,4,6-Trifluorophenylsulfur pentafluoride is a highly reactive and versatile compound with the molecular formula C6H2F8S and a molecular weight of 258.13 g/mol. This compound is known for its unique chemical properties and has various applications in different fields of research and industry.

Synthetic Routes and Reaction Conditions:

  • One method involves the reaction of 1,4-bis(acetoxy)-2-cyclohexene with sulfur pentafluoride bromide under 250 W sunlamp irradiation, followed by dehydrobromination and aromatization reactions .
  • Another method includes a triethylborane-catalyzed reaction of 4,5-dichloro-1-cyclohexene with sulfur pentafluoride chloride, followed by dehydrochlorination .

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the fluorine atoms are replaced by other substituents.

    Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction reactions, although specific details are not extensively documented.

Common Reagents and Conditions:

  • Reagents such as sulfur pentafluoride bromide, sulfur pentafluoride chloride, and triethylborane are commonly used in the synthesis and reactions involving this compound .

Major Products Formed:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfur pentafluoride bromide can yield phenyl-1,2,4-tris(sulfur pentafluoride) .

Scientific Research Applications

2,4,6-Trifluorophenylsulfur pentafluoride has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4,6-Trifluorophenylsulfur pentafluoride exerts its effects is not well-documented. its reactivity suggests that it can interact with various molecular targets and pathways, potentially leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

  • Phenylsulfur pentafluoride
  • 2,4-Difluorophenylsulfur pentafluoride
  • 2,6-Difluorophenylsulfur pentafluoride

Comparison:

  • 2,4,6-Trifluorophenylsulfur pentafluoride is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its reactivity and versatility compared to similar compounds with fewer fluorine atoms .

Properties

IUPAC Name

pentafluoro-(2,4,6-trifluorophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F8S/c7-3-1-4(8)6(5(9)2-3)15(10,11,12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWQUZXUFKFHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(F)(F)(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694121
Record name 1,3,5-Trifluoro-2-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062610-12-1
Record name 1,3,5-Trifluoro-2-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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